4-Chloro-2',4',6'-trimethoxybutyrophenone

Description

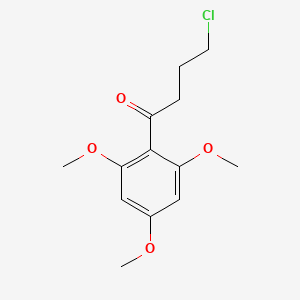

4-Chloro-2',4',6'-trimethoxybutyrophenone is a substituted butyrophenone derivative characterized by a chloro group at the 4-position and methoxy groups at the 2', 4', and 6' positions of the aromatic ring. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents likely influences its reactivity, solubility, and biological activity .

Properties

IUPAC Name |

4-chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4/c1-16-9-7-11(17-2)13(12(8-9)18-3)10(15)5-4-6-14/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDSHDKQUXYLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001628 | |

| Record name | 4-Chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80904-51-4 | |

| Record name | 4-Chloro-1-(2,4,6-trimethoxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80904-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2',4',6'-trimethoxybutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080904514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2',4',6'-trimethoxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’,4’,6’-trimethoxybutyrophenone typically involves the chlorination of 2’,4’,6’-trimethoxybutyrophenone. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2’,4’,6’-trimethoxybutyrophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’,4’,6’-trimethoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohol derivatives.

Substitution: Nucleophilic aromatic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-Chloro-2’,4’,6’-trimethoxybutyrophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2’,4’,6’-trimethoxybutyrophenone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of various derivatives that exhibit different biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent type, position, or chain length. Below is a detailed comparison based on available evidence:

Table 1: Key Structural and Functional Differences

Critical Analysis of Substituent Effects

Chloro vs. Fluoro Substitution: 4-Chloro-4'-fluorobutyrophenone () exhibits lower molecular weight and altered polarity compared to the trimethoxy analog. Chlorodifluoroacetophenone derivatives () show distinct reactivity in nucleophilic substitution due to halogen electronegativity differences.

Methoxy Positioning: 4-Chloro-2',6'-dimethoxybenzophenone () has methoxy groups at 2' and 6' positions, creating a sterically hindered aromatic system. This contrasts with the 2',4',6'-trimethoxy substitution in the target compound, which may enhance solubility in polar solvents but reduce membrane permeability .

Methyl vs. Methoxy Groups: 4-Chloro-2',5'-dimethylbutyrophenone () replaces methoxy with methyl groups, increasing hydrophobicity. This modification is critical in drug design for optimizing blood-brain barrier penetration .

Limitations and Knowledge Gaps

- No direct studies on this compound were identified in the provided evidence. Current comparisons rely on extrapolation from structural analogs.

- Contradictions arise in substituent effects: Methoxy groups may enhance solubility () but reduce bioavailability (), necessitating case-specific evaluations.

Biological Activity

4-Chloro-2',4',6'-trimethoxybutyrophenone is an organic compound that belongs to the class of aromatic ketones. It is characterized by a chloro group and three methoxy groups attached to a butyrophenone backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with various proteins and enzymes in the body. Chlorinated aromatic compounds often undergo nucleophilic aromatic substitution reactions, which can lead to significant biochemical effects. The pharmacokinetics of such compounds greatly influence their bioavailability and therapeutic efficacy, impacting how they interact with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound's minimum inhibitory concentrations (MICs) suggest it may be comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In studies involving various cancer cell lines, including breast and lung cancer cells, the compound demonstrated significant cytotoxic effects. Notably, it induced apoptosis in MCF-7 breast cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression . The compound's ability to inhibit cell growth and induce apoptosis positions it as a potential agent in cancer therapy.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results showed inhibition zones ranging from 20 mm to 30 mm depending on the strain, indicating strong antibacterial activity comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

| P. aeruginosa | 22 |

Study 2: Anticancer Activity in MCF-7 Cells

A study examining the effects of the compound on MCF-7 breast cancer cells found that treatment led to a significant reduction in cell viability. The IC50 value was determined to be approximately 225 µM, indicating effective inhibition of cell proliferation .

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 70 |

| 225 | 40 |

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the compound's efficacy in biological systems. Studies suggest that environmental conditions such as pH and temperature can influence the stability and interactions of the compound with its targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.